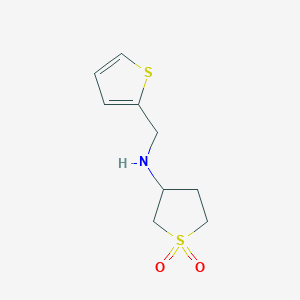

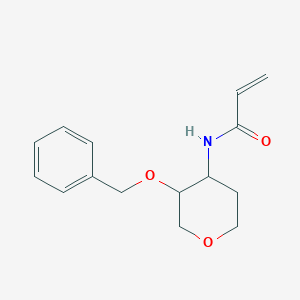

![molecular formula C22H15N5O3 B2959703 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 929834-86-6](/img/structure/B2959703.png)

2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, and a pyrazolopyrimidine group . These groups are common in many pharmaceuticals and could suggest potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the oxadiazol group could potentially undergo reactions with nucleophiles, while the pyrazolopyrimidine group might be involved in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally.科学的研究の応用

Synthesis and Derivatives

Pyrazolo[1,5-a]pyrimidines, including compounds similar to 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine, have attracted significant interest due to their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions. Their synthesis involves various methods, including reactions with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, generating compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).

Anticancer and Radioprotective Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for in-vitro anticancer activity against Ehrlich Ascites Carcinoma (EAC) cell line, with one compound exhibiting significant radioprotective effects. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents and their radioprotective capabilities, suggesting a promising avenue for the development of new therapeutic agents (Ghorab et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines also demonstrate significant antimicrobial and anti-inflammatory properties. Synthesis and evaluation of 2- H /methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5- a ]pyrimidines revealed compounds with promising anti-inflammatory activity, comparable to standard drugs, and exhibited antimicrobial activity against various bacteria and fungi. This positions them as potential candidates for the development of new antimicrobial and anti-inflammatory drugs (Aggarwal et al., 2014).

Novel Fluorophores and Dyes

The synthesis of pyrazolo[1,5-a]pyrimidines has been applied in the development of novel fluorophores and dyes. 3-Formylpyrazolo[1,5-a]pyrimidines serve as key intermediates for the preparation of functional fluorophores, exhibiting significant fluorescence intensity and quantum yields. These compounds offer potential applications in the development of fluorescent probes for detecting biologically or environmentally relevant species, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives beyond pharmaceutical applications (Castillo et al., 2018).

将来の方向性

作用機序

Target of Action

The compound contains a 1,3-benzodioxol-5-yl moiety, which is found in many bioactive molecules. For example, it is present in certain drugs that inhibit the reuptake of monoamine neurotransmitters . Therefore, it’s possible that this compound could interact with similar targets.

Mode of Action

The exact mode of action would depend on the specific targets of the compound. If it does interact with monoamine transporters, it could inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine , leading to increased levels of these neurotransmitters in the synaptic cleft.

Biochemical Pathways

Again, this would depend on the specific targets of the compound. If it affects monoamine transporters, it could influence several biochemical pathways related to neurotransmission, mood regulation, and other neurological processes .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. If it affects monoamine transporters, it could lead to changes in neurotransmission and potentially influence mood and behavior .

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O3/c1-13-9-16(14-5-3-2-4-6-14)23-20-11-17(25-27(13)20)22-24-21(26-30-22)15-7-8-18-19(10-15)29-12-28-18/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFUXDRCNWCUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

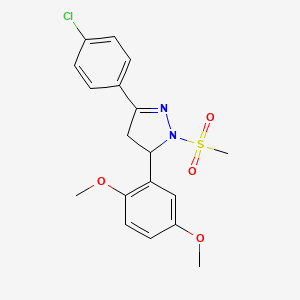

![3-(1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2959623.png)

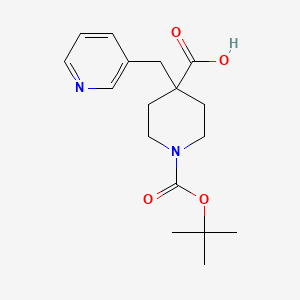

![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)

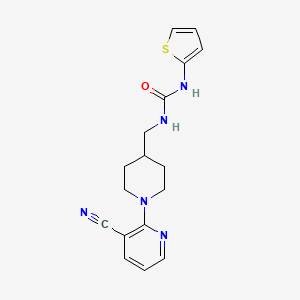

![3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine](/img/structure/B2959631.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)

amine](/img/structure/B2959635.png)

![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)

![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)